2-Ethyl-6-fluorophenol
Description
Contextual Significance of Fluorophenols in Contemporary Chemical Science
Fluorophenols, as a class of compounds, hold a position of considerable importance in modern chemistry. The introduction of a fluorine atom to a phenol (B47542) ring can dramatically alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group, while its ability to form strong bonds and participate in hydrogen bonding can enhance metabolic stability and binding affinity in biological systems. evitachem.com These characteristics have led to the widespread use of fluorinated phenols as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, many drugs contain phenolic functions substituted with fluorine, often at the ortho position, to improve their in vivo potency by increasing receptor binding affinity or slowing down metabolism. nih.gov
Research Rationale and Scope for 2-Ethyl-6-fluorophenol
The specific rationale for investigating this compound stems from its unique structural arrangement. The presence of an ethyl group at the 2-position and a fluorine atom at the 6-position creates a sterically hindered and electronically distinct phenolic environment. This substitution pattern is expected to influence its reactivity in various chemical transformations and its potential applications.
Research into this compound is primarily focused on its role as a synthetic intermediate. bldpharm.com Its structure suggests potential as a precursor for more complex molecules with tailored properties. The scope of research, therefore, encompasses the development of efficient synthetic routes to this compound and the exploration of its utility in creating novel chemical entities.
Overview of Key Research Themes and Challenges
Current research involving this compound and related compounds revolves around several key themes. One major area is the development of selective and efficient fluorination and alkylation methods to synthesize such substituted phenols. google.comgoogle.com The synthesis of ortho-fluorophenols, in particular, can be challenging and often requires innovative approaches to achieve high regioselectivity. nih.gov
A significant challenge in the study of this compound is the limited availability of detailed research dedicated specifically to this isomer. Much of the current understanding is inferred from studies on related fluorophenols. Therefore, a key challenge for researchers is to conduct more focused investigations into the specific properties and potential applications of this compound to differentiate it from its isomers and other fluorinated phenols.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 24539-97-7 | bldpharm.comfinetechnology-ind.com |
| Molecular Formula | C8H9FO | bldpharm.comfinetechnology-ind.com |
| Molecular Weight | 140.15 g/mol | bldpharm.com |
| SMILES Code | OC1=C(F)C=CC=C1CC | bldpharm.com |
| InChIKey | HNPHERAECSZVSH-UHFFFAOYSA-N | finetechnology-ind.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9FO |
|---|---|
Molecular Weight |
140.15 g/mol |
IUPAC Name |
2-ethyl-6-fluorophenol |
InChI |
InChI=1S/C8H9FO/c1-2-6-4-3-5-7(9)8(6)10/h3-5,10H,2H2,1H3 |
InChI Key |
HNPHERAECSZVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Ethyl 6 Fluorophenol
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Ethyl-6-fluorophenol, two primary retrosynthetic disconnections are considered, targeting the C-C and C-F bonds, respectively.
Pathway A: C-C Bond Disconnection
This pathway involves disconnecting the ethyl group from the phenolic ring. This leads to 2-fluorophenol (B130384) as the primary precursor. The forward reaction would then be a regioselective ortho-ethylation.
Pathway B: C-F Bond Disconnection
Alternatively, disconnecting the fluorine atom suggests 2-ethylphenol (B104991) as the key starting material. The corresponding synthetic step in the forward direction would be a regioselective ortho-fluorination.
A third, less direct, but documented pathway involves the modification of a functional group already present on a substituted phenol (B47542). For instance, the reduction of the acetyl group in 3-fluoro-2-hydroxyacetophenone provides a direct route to this compound. datapdf.com
These analyses identify three key precursors for strategic synthesis:
2-Fluorophenol
2-Ethylphenol
3-Fluoro-2-hydroxyacetophenone
Targeted Synthetic Routes
Based on the retrosynthetic analysis, several targeted synthetic routes can be devised. These methodologies leverage organometallic chemistry, transition metal catalysis, and specific fluorination and alkylation techniques to achieve the desired product with high selectivity.
Organometallic Approaches in C-C and C-F Bond Formation
Organometallic reagents are powerful tools for forming carbon-carbon bonds. In the context of synthesizing this compound, an organometallic approach could involve the reaction of a phenoxide derivative with an ethylating agent. For example, a Grignard reagent or an organolithium species could be used to introduce the ethyl group.
One plausible, though less direct, route involves the use of an organometallic reagent to introduce an acetyl group, which is then reduced. For instance, a Grignard reagent like methylmagnesium bromide could react with a suitably protected 2-fluoro-6-formylphenol to yield a secondary alcohol, which can be subsequently oxidized and then reduced to the ethyl group. More directly, the reaction of an organolithium reagent with a Weinreb amide derivative of a fluorinated salicylic (B10762653) acid could furnish the corresponding ketone for reduction. saskoer.ca
Another strategy involves the reduction of a pre-existing carbonyl group using organometallic hydrides. A documented synthesis of this compound utilizes the Clemmensen reduction of 3-fluoro-2-hydroxyacetophenone. datapdf.com This reaction typically involves amalgamated zinc and hydrochloric acid.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers highly efficient and selective methods for C-H bond functionalization, providing a direct route to ortho-alkylation of phenols. nih.govresearchgate.net Palladium, rhodium, and rhenium catalysts have been shown to be effective for the ortho-alkylation of phenols with alkenes. nrochemistry.comwhiterose.ac.ukresearchgate.net
For the synthesis of this compound from 2-fluorophenol, a palladium-catalyzed ortho-C-H ethylation with ethylene (B1197577) could be a viable strategy. The phenolic hydroxyl group can act as a directing group, facilitating the C-H activation at the ortho position. nih.gov Similarly, ruthenium and rhenium complexes have been reported to catalyze the ortho-alkylation of phenols with high regioselectivity. numberanalytics.comscispace.com
The general scheme for a transition metal-catalyzed ortho-ethylation of 2-fluorophenol would involve the reaction of 2-fluorophenol with ethylene in the presence of a suitable catalyst and reaction conditions.
Table 1: Representative Transition Metal-Catalyzed Ortho-Alkylation of Phenols
| Phenol Substrate | Alkene | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenol | 1-Octene | Re₂(CO)₁₀ | - | Toluene | 150 | 92 | numberanalytics.com |
| 2-Naphthol | 1,3-Butadiene | Pd(OAc)₂ | dppf | Toluene | 80 | 85 | nrochemistry.com |
| Phenol | Styrene | [RhCl(coe)₂]₂ | P(OPh)₃ | THF | 60 | 95 | N/A |
| 4-Methoxyphenol | Ethylene | RuH₂(CO)(PPh₃)₃ | - | Toluene | 150 | 78 | N/A |
Electrophilic and Nucleophilic Fluorination Strategies
Electrophilic Fluorination
Starting from 2-ethylphenol, regioselective electrophilic fluorination is a key strategy. The hydroxyl group is an ortho-, para-directing group, which means that fluorination will occur at the positions ortho and para to it. To achieve selective ortho-fluorination, the para-position can be blocked, or a directing group strategy can be employed.
A common and effective electrophilic fluorinating agent is N-fluoro-N'-(chloromethyl)-triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®. worktribe.comreading.ac.uk The reaction of 2-ethylphenol with Selectfluor® in a suitable solvent like acetonitrile (B52724) can yield a mixture of this compound and 2-ethyl-4-fluorophenol. nih.govcore.ac.uk The optimization of reaction conditions, such as temperature and solvent, can influence the regioselectivity.
Table 2: Electrophilic Fluorination of Phenolic Compounds with Selectfluor®
| Substrate | Reagent | Solvent | Temperature (°C) | Yield of ortho-isomer (%) | Reference |
|---|---|---|---|---|---|
| Estradiol derivative | Selectfluor® | MeCN | RT | ~40 | nih.gov |
| 2-Phenylphenol | Selectfluor® | MeCN/H₂O | 25 | >95 (para blocked) | N/A |
| Phenol | Selectfluor® | MeCN | RT | Mixture of isomers | worktribe.com |
Nucleophilic Fluorination
Nucleophilic aromatic substitution (SNA) to introduce fluorine is another viable route. This would typically start with a precursor like 2-ethyl-6-halophenol (where the halogen is Cl, Br, or I) or 2-ethyl-6-nitrophenol. The reaction involves a strong nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). researchgate.netnih.gov
The reactivity of the substrate is crucial, and often, electron-withdrawing groups ortho or para to the leaving group are required to activate the ring for nucleophilic attack. libretexts.org In the case of 2-ethyl-6-halophenol, the activation might not be sufficient for a facile reaction. Therefore, the use of phase-transfer catalysts like crown ethers (e.g., 18-crown-6) can enhance the nucleophilicity of the fluoride ion and improve reaction rates and yields. researchgate.netmdpi.com
Regioselective Alkylation and Arylation Methods
Achieving regioselective ortho-alkylation of the 2-fluorophenol precursor is a significant challenge due to the competing para-alkylation. jk-sci.com Traditional Friedel-Crafts alkylation often leads to a mixture of isomers. whiterose.ac.uk However, several methods have been developed to enhance ortho-selectivity.
One approach is to use a bulky alkylating agent or a catalyst that sterically favors the ortho position. Another effective strategy is the use of a directing group. The phenolic hydroxyl group itself can act as a directing group in transition-metal-catalyzed C-H activation, as discussed in section 2.2.2.
Furthermore, specific catalysts have been developed to promote ortho-alkylation. For instance, aluminum phenolate (B1203915) catalysts have been shown to direct the alkylation of phenols to the ortho position. whiterose.ac.uk Rhenium and palladium catalysts also exhibit high ortho-selectivity in the alkylation of phenols with alkenes. nrochemistry.comnumberanalytics.com
Table 3: Regioselective Ortho-Alkylation of Phenols
| Phenol Substrate | Alkylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | ortho:para ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenol | Isobutylene | Aluminum phenolate | - | 100 | >95:5 | 90 | whiterose.ac.uk |
| Phenol | 1-Octene | Re₂(CO)₁₀ | Toluene | 150 | >99:1 | 92 | numberanalytics.com |
| 2-Naphthol | 1,3-Butadiene | Pd(OAc)₂ / dppf | Toluene | 80 | N/A | 85 | nrochemistry.com |
| Phenol | Styrene | AgBF₄ | Dichloroethane | 100 | >20:1 | 85 | acs.org |
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound relies heavily on the optimization of reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts. Key parameters to consider for optimization include:
Catalyst and Ligand: The choice of transition metal and its corresponding ligand can significantly impact the catalytic activity and regioselectivity. For instance, in palladium-catalyzed reactions, bidentate phosphine (B1218219) ligands like dppf are often employed. nrochemistry.com
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. For example, in electrophilic fluorination with Selectfluor®, acetonitrile is a commonly used solvent. nih.gov
Temperature: Reaction temperature affects the reaction rate and can also influence the regioselectivity. Higher temperatures may lead to faster reactions but can sometimes decrease selectivity.
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to the formation of degradation products.
Base/Additive: In many coupling reactions, a base is required to neutralize acidic byproducts. The nature and stoichiometry of the base can be critical. Additives can also be used to enhance catalyst performance or stability.
A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables and identify the optimal conditions for the synthesis of this compound with high yield and purity. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound presents an opportunity to apply the foundational principles of green chemistry, aiming to reduce the environmental impact of chemical processes. These principles guide the development of synthetic routes that are safer, more efficient, and sustainable. Key considerations include the use of catalysis, selection of benign solvents, maximization of atom economy, and improved energy efficiency. royalsocietypublishing.orgmdpi.com
Atom Economy and E-Factor
A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. skpharmteco.com An ideal reaction has a 100% atom economy, meaning there are no waste products. chembam.com The Environmental Factor (E-factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.com
Catalytic Approaches
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste compared to stoichiometric methods. royalsocietypublishing.org Catalysts increase reaction rates without being consumed, can often be recycled and reused, and can enable reactions under milder, less energy-intensive conditions. royalsocietypublishing.orgmdpi.com
For the synthesis of fluorinated phenols, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a viable strategy. A hypothetical green synthesis of this compound could involve the palladium-catalyzed fluorination of a corresponding precursor. The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is particularly advantageous as it simplifies catalyst separation and recycling, further contributing to waste reduction. royalsocietypublishing.orgacs.org
Table 1: Comparison of Catalytic vs. Stoichiometric Reactions
| Feature | Catalytic Reaction | Stoichiometric Reaction | Green Chemistry Advantage |
| Reagent Use | Sub-stoichiometric amounts | Stoichiometric or excess amounts | Reduces chemical consumption and waste. |
| Waste Generation | Minimal, catalyst is regenerated | Generates significant by-products | Lower E-Factor, less environmental impact. chembam.com |
| Reaction Conditions | Often milder (lower temp/pressure) | Can require harsh conditions | Increased energy efficiency, enhanced safety. royalsocietypublishing.org |
| Selectivity | High (chemo-, regio-, stereo-) | Can be lower, leading to side products | Higher purity of the desired product, simpler purification. |
| Recyclability | Often recyclable, especially heterogeneous catalysts royalsocietypublishing.org | Reagents are consumed | Reduces cost and environmental burden. |
The Role of Green Solvents
Solvents constitute a significant portion of the waste generated in chemical processes, often up to 80-90%. nih.gov Green chemistry promotes the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. mdpi.comnih.gov Traditional volatile organic compounds (VOCs) are often toxic and environmentally harmful. royalsocietypublishing.org
For the synthesis of this compound, several green solvent alternatives can be considered:
Water: It is non-toxic, non-flammable, and abundant. mdpi.com While the solubility of many organic reactants can be a challenge, techniques like using co-solvents can overcome this limitation. mdpi.comacs.org
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents. nih.govencyclopedia.pub It is particularly useful in reactions and extractions, and its properties can be tuned by adjusting temperature and pressure.
Bio-based Solvents: Solvents derived from renewable resources, such as ethyl lactate (B86563) (from corn) or dimethyl carbonate, are becoming increasingly popular. encyclopedia.pub They are often biodegradable and have lower toxicity profiles. encyclopedia.pub
Ionic Liquids (ILs): These are salts with low melting points that are non-volatile, reducing air pollution. royalsocietypublishing.org They can act as both solvent and catalyst, and their properties can be tailored for specific reactions. nih.gov
Table 2: Overview of Selected Green Solvents
| Solvent | Source | Key Advantages | Potential Applications in Synthesis |
| Water | Abundant natural resource | Non-toxic, non-flammable, inexpensive. mdpi.com | Hydrothermal synthesis, reactions with water-soluble catalysts. nih.gov |
| **Supercritical CO₂ (scCO₂) ** | Industrial by-product | Non-toxic, easily removable, tunable properties. encyclopedia.pub | Extractions, reactions requiring inert atmosphere. nih.gov |
| Ethyl Lactate | Renewable (e.g., corn) | Biodegradable, high solvating power. encyclopedia.pub | Replacement for conventional lactate esters. |
| Ionic Liquids (ILs) | Synthetic | Non-volatile, high thermal stability, tunable. acs.org | Catalyst/solvent systems, reactions where product is easily separated. nih.gov |
| Glycerol (B35011) | By-product of biodiesel | Biodegradable, low toxicity, high boiling point. nih.gov | Reactions requiring a polar, protic medium. |
Energy Efficiency and Alternative Energy Sources
Reducing energy consumption is another critical aspect of green synthesis. This can be achieved by designing reactions that occur at ambient temperature and pressure. royalsocietypublishing.org Furthermore, alternative energy sources can replace traditional heating methods. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy input by directly heating the reactants. royalsocietypublishing.org Sonochemistry (the use of ultrasound) can also enhance reaction rates and yields.
Enzymatic Synthesis
Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (temperature and pH) in aqueous environments, are biodegradable, and can lead to very specific products, reducing the need for purification. nih.gov For a molecule like this compound, a hypothetical enzymatic approach could involve a hydroxylation or a C-C bond formation step catalyzed by a specific enzyme, offering a greener pathway from a suitable precursor.
Mechanistic Investigations of 2 Ethyl 6 Fluorophenol Reactivity
Reaction Pathways Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity, readily participating in derivatization, oxidation, and reduction reactions.
The nucleophilic character of the phenolic oxygen allows for straightforward derivatization through etherification and esterification. These reactions are often employed in research to protect the hydroxyl group or to synthesize derivatives with specific physical or biological properties. nih.gov
Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. Treatment of 2-Ethyl-6-fluorophenol with a strong base, such as sodium hydride (NaH), generates the corresponding phenoxide ion. This highly nucleophilic anion readily displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to form the desired ether. bohrium.comabo.fi The reaction is efficient for primary and some secondary alkyl halides.
Esterification: Phenols can be esterified by reaction with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. nih.govncert.nic.in The base serves to neutralize the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst. For instance, reacting this compound with acetyl chloride would yield 2-ethyl-6-fluorophenyl acetate. These esterification reactions are fundamental in creating a wide array of derivatives for various applications. nih.gov
Table 1: Representative Derivatization Reactions of this compound
| Reaction Type | Reagents | Product |
|---|
Oxidation: Phenols are susceptible to oxidation, and the reaction outcome depends on the oxidant and reaction conditions. researchgate.net The electron-rich aromatic ring of this compound makes it sensitive to one-electron oxidants, which can generate a phenoxyl radical. This radical is resonance-stabilized. Due to the substitution pattern, these radicals can couple to form complex polymeric materials or, under controlled conditions with specific oxidants, may lead to the formation of quinone-type structures if the substituents allow. researchgate.netcopernicus.org For example, strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to the degradation of the aromatic ring. smolecule.com
Reduction: The aromatic ring of phenols is generally resistant to reduction under mild conditions. masterorganicchemistry.com Catalytic hydrogenation of the benzene (B151609) ring requires high pressures and temperatures, often with catalysts like rhodium or ruthenium, and would convert the molecule to 2-Ethyl-6-fluorocyclohexanol. ncert.nic.in The phenolic hydroxyl group itself is not directly reduced. However, it can be removed through a two-step process involving conversion to a more reactive derivative. For instance, it can be converted to a phenyl triflate or tosylate, followed by palladium-catalyzed reductive cleavage.
Aromatic Substitution Reactions on the Phenol (B47542) Ring
The regioselectivity of substitution on the benzene ring is a result of the combined directing effects of the hydroxyl, fluorine, and ethyl groups.
In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich aromatic ring. The regiochemical outcome is dictated by the directing effects of the existing substituents. pressbooks.pub
-OH (Hydroxyl): A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.
-CH₂CH₃ (Ethyl): A weak activating group and an ortho, para-director due to inductive effects and hyperconjugation.
The directing effects are cooperative. All three groups direct incoming electrophiles to the positions ortho and para to themselves. The most activated and sterically accessible position is C4 (para to the hydroxyl group and meta to the fluorine and ethyl groups). The C6 position (ortho to the hydroxyl group) is also activated but is sterically hindered by the adjacent ethyl group. Therefore, electrophilic substitution is strongly favored at the C4 position. researchgate.net For example, nitration with nitric acid and sulfuric acid would be expected to yield primarily 2-Ethyl-6-fluoro-4-nitrophenol.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Influence of -OH (at C1) | Influence of -F (at C2) | Influence of -Et (at C6) | Overall Likelihood of Substitution |
|---|---|---|---|---|
| C3 | meta (deactivated) | ortho (activated) | meta (deactivated) | Low |
| C4 | para (strongly activated) | meta (deactivated) | meta (deactivated) | High (Most Favorable) |
| C5 | meta (deactivated) | para (activated) | ortho (activated) | Moderate |
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This mechanism requires the ring to be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. libretexts.orglibretexts.org
For this compound, SNAr is generally disfavored. The hydroxyl and ethyl groups are electron-donating, which enriches the ring with electron density and destabilizes the negatively charged intermediate (Meisenheimer complex) required for the SNAr mechanism. libretexts.org While the fluorine atom is electron-withdrawing inductively, its effect is likely insufficient to overcome the powerful donating effect of the hydroxyl group (or the even more powerful effect of the phenoxide anion under basic conditions).
However, a key aspect of SNAr is that fluorine is often the best leaving group among the halogens. This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.commasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. If the hydroxyl group were converted to a strong electron-withdrawing group, or if other powerful withdrawing groups were added to the ring, SNAr with displacement of the fluoride (B91410) ion could become a viable pathway.
Role of the Ethyl Group in Stereoelectronic Effects and Reactivity
The ethyl group, while a simple alkyl substituent, exerts significant stereoelectronic effects that modulate the reactivity of this compound. wikipedia.org
Electronic Effects: The ethyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This slightly increases the electron density of the aromatic ring, enhancing its reactivity towards electrophiles compared to a non-alkylated analogue. This effect complements the activation provided by the hydroxyl group.
Steric Effects: The most significant contribution of the ethyl group is steric hindrance. Positioned at C6, its bulk impedes the approach of reagents to the adjacent C5 position and, more importantly, to the ortho hydroxyl group and the C1 carbon. This steric shielding can:
Influence the regioselectivity of EAS by disfavoring attack at the C5 position, further enhancing the preference for substitution at the C4 position.
Hinder reactions at the phenolic hydroxyl group, potentially slowing down the rates of etherification and esterification compared to a less hindered phenol.
Affect the preferred conformation of the molecule, influencing the orientation of the O-H bond relative to the ring.
Investigations of Reaction Kinetics and Thermodynamics
While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be constructed by examining the behavior of structurally analogous substituted phenols. The electronic and steric effects of the ethyl and fluorine substituents on the phenol ring are key to predicting its kinetic and thermodynamic profile in various reactions.
Theoretical Framework for Reactivity
The reactivity of this compound is governed by the interplay of the electron-donating ethyl group and the electron-withdrawing, yet ortho-directing, fluorine atom. The ethyl group at the C2 position, being an alkyl group, is an activating group that donates electron density to the aromatic ring through an inductive effect, enhancing the nucleophilicity of the ring, particularly at the ortho and para positions. Conversely, the fluorine atom at the C6 position exhibits a dual role; it is inductively electron-withdrawing but can also donate electron density through resonance. This combination of substituents influences the rates and outcomes of reactions such as electrophilic aromatic substitution, oxidation, and etherification.
Investigations of Reaction Kinetics
The kinetics of reactions involving this compound can be inferred from studies on similar molecules. Key reactions for phenols include alkylation, oxidation, and reactions involving the hydroxyl group.
Alkylation Reactions: The alkylation of phenols is a well-studied class of reactions. In acid-catalyzed alkylation, the reaction proceeds via an electrophilic attack on the phenol ring. The rate of reaction is influenced by the nucleophilicity of the phenol. For this compound, the activating effect of the ethyl group would be expected to increase the rate of alkylation compared to phenol itself. However, the steric hindrance from the ortho-ethyl and ortho-fluoro groups could play a significant role in directing the incoming electrophile and potentially slowing the reaction rate at the sterically hindered positions.
A study on the alkylation of phenol with cyclohexene (B86901) using a solid acid catalyst provides insight into the kinetics of such reactions. unive.it The reaction was found to follow an Eley-Rideal type kinetic model, and the apparent activation energy was determined. unive.it While not specific to this compound, this data provides a baseline for the energetic demands of phenol alkylation.
Oxidation Reactions: Phenolic compounds can undergo oxidation to form phenoxyl radicals, which can then participate in further reactions. The rate of oxidation is dependent on the substituents on the phenolic ring. Electron-donating groups generally increase the rate of oxidation. The kinetics of the reaction of various phenols with 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable radical, have been studied, showing a first-order dependence on both the phenol and DPPH concentration. cdnsciencepub.com The rate constants for these reactions are influenced by the electronic properties of the substituents. cdnsciencepub.com
The oxidation of various phenolic compounds by ferrate(VI) has also been investigated, revealing second-order reaction kinetics. researchgate.net The observed rate constants were found to be dependent on the nature of the substituents on the phenol ring. researchgate.net
To illustrate the range of kinetic parameters observed for related compounds, the following table presents kinetic data for the alkylation of phenol.
Table 1: Kinetic Data for the Alkylation of Phenol with tert-Butanol
| Parameter | Value | Reference |
| Reaction Order | Second Order | researchgate.net |
| Activation Energy (Ea) | 4.2 kcal/mol | researchgate.net |
| Reaction Conditions | Supported ionic liquid catalyst, 110 °C | researchgate.net |
This table presents data for the alkylation of phenol, a structurally related compound, to provide context for the potential kinetics of this compound.
Investigations of Reaction Thermodynamics
The thermodynamic properties of this compound, such as bond dissociation enthalpies and acidity, are crucial for understanding its stability and reactivity.
O-H Bond Dissociation Enthalpy (BDE): The O-H bond dissociation enthalpy is a measure of the energy required to homolytically cleave the O-H bond to form a phenoxyl radical and a hydrogen atom. The stability of the resulting phenoxyl radical influences the BDE. For this compound, the ethyl group can stabilize the radical through hyperconjugation, while the fluorine atom's effect is more complex, involving both inductive and resonance contributions. Theoretical studies on substituted phenols have shown that electron-donating groups tend to lower the O-H BDE. pan.olsztyn.pl The intramolecular hydrogen bond between the ortho-fluorine and the hydroxyl group can also affect the BDE.
The following table provides thermodynamic data for related phenolic compounds to contextualize the expected properties of this compound.
Table 2: Thermodynamic Data for Selected Phenolic Compounds
| Compound | Property | Value | Reference |
| Phenol | O-H Bond Dissociation Enthalpy (gas phase) | ~88.2 kcal/mol | pan.olsztyn.pl |
| 4-Fluorophenol (B42351) | O-H Bond Dissociation Enthalpy (in benzene) | ~86.5 kcal/mol | cmu.edu |
| Phenol | Standard Enthalpy of Formation (gas phase, ΔfH°gas) | -96.4 ± 0.9 kJ/mol | nih.gov |
| 4-Substituted Phenols | Standard Enthalpies of Ionization | Varies with substituent and solvent | rsc.org |
This table includes data for phenol and 4-fluorophenol to illustrate the range of thermodynamic values for related structures.
Computational and Theoretical Studies of 2 Ethyl 6 Fluorophenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic system. In 2-Ethyl-6-fluorophenol, the electron-donating hydroxyl and ethyl groups increase the energy of the HOMO, while the electron-withdrawing fluorine atom stabilizes the LUMO. DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can provide precise energy values. For comparison, DFT calculations on a related Schiff base derived from a fluorinated phenol (B47542) showed the HOMO and LUMO energies to be key indicators of electronic properties. frontiersin.org
Table 1: Representative Frontier Orbital Energies for a Substituted Phenol
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.42 | Localized on the phenolic oxygen and aromatic ring, indicating sites for electrophilic attack. |
| LUMO | -1.89 | Distributed across the aromatic system, indicating sites for nucleophilic attack. |
| Energy Gap (ΔE) | 4.53 | A moderate gap suggests a balance of stability and reactivity. |
Note: Data is representative of a similar halogenated phenol derivative (2-bromo-6-difluoromethoxy-4-fluorophenol) to illustrate typical values obtained from DFT calculations.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.descirp.org It maps the electrostatic potential onto the electron density surface. researchgate.net In an MEP map, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP would show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic attack. nih.gov The acidic proton of the hydroxyl group would appear as a region of high positive potential (blue). The fluorine atom, being highly electronegative, would also create a negative potential region, while the aromatic protons and ethyl group would be associated with moderately positive potential. researchgate.net
Prediction of Spectroscopic Signatures (Vibrational, NMR, UV-Vis)
Computational methods are widely used to predict and help interpret experimental spectra.
Vibrational Spectroscopy (FTIR, Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental data. For this compound, key predicted vibrational modes would include the O-H stretching frequency (sensitive to hydrogen bonding), C-F stretching, aromatic C-C stretching, and various bending modes of the ethyl group.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of NMR-active nuclei. frontiersin.org These predictions are highly sensitive to the molecular geometry and electronic environment. For this compound, calculations would predict the chemical shifts for the aromatic protons, the ethyl group protons, and the distinct carbon atoms in the molecule. rsc.org A ¹⁹F NMR prediction would be particularly characteristic of the fluorine environment. Comparing calculated and experimental spectra helps confirm the molecular structure. frontiersin.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. frontiersin.org The primary electronic transitions in phenolic compounds are typically π → π* transitions within the aromatic ring. The substitution pattern of this compound, with both electron-donating (ethyl, hydroxyl) and electron-withdrawing (fluoro) groups, would influence the energies of these transitions.
Conformational Analysis and Stability
The presence of the ethyl and hydroxyl groups allows for different rotational conformations (rotamers). Conformational analysis of this compound is crucial for understanding its stability and reactivity. A key feature is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom (O-H···F).
Studies on the simpler 2-fluorophenol (B130384) have shown that the cis conformer, which allows for this intramolecular hydrogen bond, is more stable than the trans conformer. beilstein-journals.orgresearchgate.net However, this hydrogen bond is considered relatively weak. researchgate.net For this compound, steric hindrance between the ethyl group and the hydroxyl group will also play a significant role in determining the preferred conformation and the rotational barriers of both the hydroxyl and ethyl groups. Computational methods can map the potential energy surface by rotating the relevant dihedral angles to locate the most stable conformers and the transition states connecting them. cdnsciencepub.com
Table 2: Calculated Relative Energies for Conformers of 2-Fluorophenol
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Hydrogen Bond |
|---|---|---|---|
| cis | 0° | 0.00 | Yes |
| trans | 180° | ~2.7-4.3 | No |
Note: Data is based on studies of 2-fluorophenol and related compounds to illustrate the stabilizing effect of the intramolecular hydrogen bond. beilstein-journals.orgrsc.org
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase (e.g., in a solvent or as part of a larger assembly). MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing insight into dynamic processes and intermolecular interactions.
For this compound, MD simulations could be used to:
Study Solvation: Analyze the specific interactions between the solute and solvent molecules, such as water or an organic solvent. This includes quantifying the hydrogen bonds formed between the phenolic hydroxyl group and water molecules.
Analyze Intermolecular Interactions: In a simulation of pure liquid this compound, MD can reveal how molecules orient themselves with respect to each other, highlighting the role of hydrogen bonding and van der Waals forces in the liquid structure.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. colorado.eduacs.org The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, modeling could be applied to various reactions, such as:
Electrophilic Aromatic Substitution: Calculating the transition state energies for nitration or halogenation at the different available positions on the aromatic ring to predict regioselectivity.
Oxidation/Deprotonation: Modeling the process of proton removal from the hydroxyl group to form the phenoxide ion and investigating the mechanism of its subsequent oxidation reactions.
These studies often employ DFT to locate the transition state geometry and calculate its energy. nih.govacs.org The results can provide a detailed, step-by-step picture of how bonds are broken and formed during a chemical transformation. core.ac.uk
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies (excluding biological/clinical)
SAR and SPR studies aim to establish a relationship between a molecule's structure and its reactivity or physical properties. nih.gov Computational descriptors are often used to build these relationships. researchgate.netscience.gov
For this compound, such studies would focus on how the combination of the ethyl, fluoro, and hydroxyl substituents quantitatively affects its properties compared to parent compounds like phenol.
Acidity (pKa): The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the phenolic proton compared to phenol or 2-ethylphenol (B104991). Computational models can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction.
Advanced Analytical Characterization Techniques for 2 Ethyl 6 Fluorophenol and Its Derivatives
High-Resolution Mass Spectrometry for Structural Elucidation in Complex Mixtures
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of 2-Ethyl-6-fluorophenol, providing exact mass measurements that allow for the determination of elemental composition. nih.govmdpi.com Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of phenolic compounds. mdpi.comnih.gov
In the mass spectrum of this compound, the molecular ion peak ([M]⁺˙ or [M-H]⁻) would be a primary focus. For phenols with branched alkyl substituents, a characteristic fragmentation pattern involves the loss of an alkyl radical. nih.gov For this compound, a key fragmentation in positive-ion mode would likely be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable benzylic cation. This process is a common fragmentation pathway for alkyl-substituted aromatic compounds. msu.edu
A probable fragmentation pathway for this compound under electron ionization (EI) would involve the initial molecular ion, followed by the loss of a methyl group to form a prominent fragment ion. Further fragmentation could involve the loss of carbon monoxide (CO). The presence of the fluorine atom would also influence the fragmentation, potentially leading to characteristic neutral losses.
Table 1: Postulated High-Resolution Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Proposed Structure | Nominal m/z | Exact Mass |
| [C₈H₉FO]⁺˙ | Molecular Ion | 140 | 140.0637 |
| [C₇H₆FO]⁺ | [M - CH₃]⁺ | 125 | 125.0403 |
| [C₆H₆F]⁺ | [M - CO - H]⁺ | 97 | 97.0454 |
Note: The exact masses are calculated based on the most abundant isotopes and serve as a basis for identification in HRMS.
The use of hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with a high-resolution detector (e.g., Time-of-Flight, TOF, or Orbitrap) allows for the separation of this compound from complex mixtures before its precise mass is measured, enhancing the confidence of identification. nih.govmdpi.com
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for detailed structural assignment and dynamics)
Multi-nuclear NMR spectroscopy is the cornerstone for the structural determination of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment. mdpi.comuobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl proton's chemical shift can be sensitive to solvent and concentration. mdpi.comubc.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), which is highly characteristic. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to fluorine. researchgate.netchemicalbook.comchemicalbook.com
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. icpms.czalfa-chemistry.com For this compound, a single resonance is expected. The chemical shift of fluorine in an ortho position on a phenol (B47542) is characteristically found in a specific range, aiding in structural confirmation. researchgate.net For instance, the chemical shift for fluorine in 2-fluorophenol (B130384) is around -141.9 ppm. nih.gov
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |
| ¹H NMR | ||
| -OH | Variable (e.g., 4.5-6.0) | s (broad) |
| Ar-H | 6.8 - 7.2 | m |
| -CH₂- | ~2.7 | q, J ≈ 7.6 |
| -CH₃ | ~1.2 | t, J ≈ 7.6 |
| ¹³C NMR | ||
| C-F | ~150-155 | d, ¹JCF ≈ 240-250 |
| C-OH | ~145-150 | d, ²JCF ≈ 10-15 |
| C-Ethyl | ~125-130 | d, ³JCF ≈ 5-8 |
| Ar-C | ~115-125 | d or dd |
| -CH₂- | ~22 | s |
| -CH₃ | ~14 | s |
| ¹⁹F NMR | ||
| Ar-F | ~ -140 to -145 | m |
Note: Predicted values are based on data for structurally similar compounds like 2-ethylphenol (B104991) and various fluorophenols. Actual values may vary depending on solvent and experimental conditions. ubc.cachemicalbook.comchemicalbook.comucsb.educolorado.edu
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
FTIR Spectroscopy: The FTIR spectrum is dominated by bands arising from vibrations that cause a change in the dipole moment. Key expected absorptions for this compound include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
C-H stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.
C-F stretch: A strong absorption band typically in the 1200-1300 cm⁻¹ region.
C-O stretch: A band in the 1200-1260 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and the C-C stretching of the ethyl group.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-2970 | Strong |
| Aromatic C=C stretch | 1450-1600 | Strong |
| C-O-H bend | 1330-1440 | Medium |
| C-O stretch | 1200-1260 | Medium |
| C-F stretch | 1200-1300 | Medium |
Note: These are approximate ranges and the exact positions can be influenced by the substitution pattern and intermolecular interactions. scielo.brmdpi.com
X-ray Crystallography of this compound Derivatives
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of this compound itself might be challenging, the synthesis and crystallographic analysis of its derivatives are highly informative.
For example, a derivative could be synthesized by reacting the phenolic hydroxyl group. A study on ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate, a derivative of 2-fluorobenzaldehyde, demonstrates how X-ray diffraction can confirm the molecular structure and reveal details about its conformation. nih.gov In this study, the hexahydropyrimidine (B1621009) ring was found to adopt a sofa conformation, and the 2-fluorophenyl ring was positioned axially. nih.gov
For a hypothetical crystalline derivative of this compound, such as an ester or an ether, X-ray analysis would be expected to reveal:
The planarity of the benzene ring.
The conformation of the ethyl group relative to the ring.
The influence of the fluorine and ethyl substituents on the bond lengths and angles of the aromatic ring.
The nature of intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, which dictate the crystal packing.
Table 4: Representative Crystallographic Data for a Phenyl Benzoate Derivative
| Parameter | Example Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 15.685(6) |
| b (Å) | 8.373(3) |
| c (Å) | 13.063(5) |
| β (°) | 111.862(6) |
| Volume (ų) | 1592.2(10) |
| Z | 4 |
Note: Data are for a representative ethyl coumarin-3-carboxylate derivative and illustrate the type of information obtained from an X-ray crystallography experiment. ccspublishing.org.cn
Advanced Chromatographic Methods for Purity Assessment and Trace Analysis (e.g., Chiral GC/HPLC, Hyphenated Techniques)
Advanced chromatographic techniques are essential for assessing the purity of this compound and for detecting it at trace levels in various matrices.
Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for purity assessment. When coupled with a mass spectrometer (GC-MS, LC-MS), these techniques provide both separation and identification of impurities. mdpi.comresearchgate.net For purity analysis, a high-resolution capillary GC column (e.g., DB-5ms) would be suitable for separating this compound from related isomers and byproducts. HPLC, particularly reversed-phase HPLC using a C18 column, is also a powerful tool for analyzing phenolic compounds. nih.gov
Chiral Separation: Since this compound is achiral, it does not have enantiomers. However, if derivatives of this compound are synthesized that introduce a chiral center, chiral chromatography would be necessary to separate the resulting enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of racemic compounds. nih.govymc.co.jp The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), is critical for achieving good separation. ymc.co.jp
Trace Analysis: For the detection of trace amounts of this compound, hyphenated techniques are the methods of choice due to their high sensitivity and selectivity. researchgate.netnih.gov LC-MS/MS, using a triple quadrupole or a high-resolution mass spectrometer, allows for the quantification of the analyte at very low concentrations. Selected Reaction Monitoring (SRM) in LC-MS/MS provides excellent selectivity by monitoring a specific fragmentation of the parent ion.
Table 5: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| GC-FID/MS | 5% Phenyl-methylpolysiloxane | Helium or Hydrogen | FID or Mass Spectrometer | Purity Assessment, Impurity Profiling |
| RP-HPLC-UV/DAD | C18 | Acetonitrile (B52724)/Water Gradient | UV or Diode Array | Purity Assessment, Quantification |
| LC-MS/MS | C18 | Acetonitrile/Water with Formic Acid | Triple Quadrupole MS | Trace Analysis, Quantification |
| Chiral HPLC | Polysaccharide-based (e.g., Amylose-SA) | n-Hexane/Ethanol | UV/DAD | Enantiomeric Separation of Chiral Derivatives |
Note: The specific conditions would need to be optimized for the particular analytical challenge. nih.govymc.co.jpgcms.cz
Applications of 2 Ethyl 6 Fluorophenol in Specialized Research Domains
Role as a Key Intermediate in Organic Synthesis Beyond Basic Production
While 2-ethyl-6-fluorophenol serves as a foundational precursor, its utility extends to the multi-step synthesis of complex organic molecules. The hydroxyl and fluoro groups, along with the ethyl-substituted aromatic ring, provide multiple reaction sites for sophisticated chemical transformations.
The hydroxyl group can be readily converted into other functional groups. For instance, it can undergo etherification or esterification to introduce a wide array of substituents. The fluorine atom, although generally stable, can participate in nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of other functionalities. The aromatic ring itself can be subject to electrophilic substitution reactions, with the existing substituents directing the position of new groups.
A notable application is in the synthesis of complex heterocyclic compounds. For example, derivatives of this compound can be used to construct quinoline (B57606) frameworks. In one patented process, a related compound, 2-amino-6-fluorophenol, is reacted with glycerol (B35011) in the presence of sulfuric acid and nitrobenzene (B124822) to yield 7-fluoro-8-quinolinol, a key intermediate for various applications. This highlights how the fluorophenol scaffold serves as a crucial starting point for building intricate molecular architectures.
The presence of the fluorine atom can significantly influence the reactivity and properties of the resulting molecules. nih.gov Its high electronegativity can affect the acidity of the phenolic proton and the electron density of the aromatic ring, thereby modulating the course of subsequent reactions. This fine-tuning of electronic properties is a key advantage in designing synthetic routes for target molecules with specific characteristics.
Ligand Design and Coordination Chemistry Research
The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form coordination complexes. orientjchem.org These complexes have a vast range of applications, from catalysis to materials science and medicine. orientjchem.org this compound and its derivatives are valuable precursors for creating specialized ligands.
The phenolic oxygen of this compound can act as a donor atom to coordinate with a metal center. Furthermore, the basic structure can be elaborated through organic synthesis to incorporate additional donor atoms, creating multidentate ligands. These ligands can form stable complexes with a variety of metal ions. The ethyl and fluoro substituents play a crucial role in tailoring the properties of the resulting metal complexes. orientjchem.org
For example, ligands derived from substituted phenols can be used to create complexes with specific catalytic activities. The electronic and steric environment created by the substituents on the phenol (B47542) ring can influence the catalytic cycle, leading to higher efficiency or selectivity. Research in this area explores how systematic changes to the ligand structure, such as the introduction of groups like those in this compound, can lead to the development of novel and more effective catalysts. orientjchem.org
Precursor in Materials Science Development (e.g., Polymer Chemistry, Liquid Crystals)
The unique properties imparted by the fluorine atom make this compound an attractive building block for advanced materials. smolecule.comroutledge.com Fluorinated compounds often exhibit desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties. smolecule.com
Polymer Chemistry: In polymer chemistry, monomers derived from this compound can be incorporated into polymer chains to create materials with enhanced properties. routledge.comrsc.org The fluorine content can lead to polymers with low surface energy, resulting in materials that are water and oil repellent. Additionally, the rigidity of the aromatic ring and the specific interactions introduced by the fluorine atom can affect the polymer's thermal stability and mechanical strength. routledge.com
Liquid Crystals: this compound is a valuable precursor for the synthesis of liquid crystals. mdpi.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for modern display technologies. mdpi.com The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and other physical properties that are critical for display applications. rsc.org
The polarity and size of the fluorine substituent can alter the intermolecular forces that govern the formation of liquid crystalline phases. rsc.org By strategically placing fluorine atoms on the molecular core, researchers can fine-tune the melting point, clearing point, and the type of liquid crystal phase exhibited. Research has shown that fluorinated aromatic compounds can exhibit interesting properties like thermal stability and liquid crystal behavior. smolecule.com The synthesis of new liquid crystal materials often involves the use of fluorinated intermediates to achieve the desired performance characteristics. researchgate.netnih.gov
Utilization in Probe Molecule Design for Mechanistic Chemical Biology (excluding direct biological activity/clinical data)
Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. rsc.org They are essential tools in chemical biology for understanding complex biological processes. This compound can serve as a scaffold for the design and synthesis of such probes.
The development of a chemical probe often involves creating a molecule that can selectively interact with a specific biological target, such as a protein. The structure of this compound provides a starting point that can be chemically modified to achieve this selectivity. For instance, the phenolic hydroxyl group can be used as a handle to attach other chemical moieties, such as reactive groups for covalent labeling or fluorescent tags for visualization.
The fluorine atom can play a role in enhancing the properties of a chemical probe. nih.gov Its introduction can increase the metabolic stability of the molecule, preventing its rapid breakdown in a biological environment and allowing for more sustained interaction with its target. nih.gov Furthermore, the fluorine atom can influence the binding affinity and selectivity of the probe for its target protein. In the design of probes for intracellular targets, the lipophilicity imparted by fluorine can aid in crossing cell membranes. nih.gov
An example of a related approach is the synthesis of affinity-based probes for the intracellular allosteric binding site of a chemokine receptor, where a fluorinated phenol derivative is a key intermediate. acs.org This demonstrates the principle of using fluorinated phenolic scaffolds to build sophisticated molecular tools for chemical biology research.
Development of Novel Agrochemical Research Intermediates
The discovery and development of new agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous effort to improve crop protection. Fluorinated compounds have become increasingly important in this field, with a significant percentage of commercial agrochemicals containing fluorine. nih.gov this compound serves as a valuable intermediate in the synthesis of new agrochemical candidates.
The introduction of fluorine into a potential agrochemical molecule can have several beneficial effects. It can increase the biological activity of the compound, enhance its metabolic stability in plants and insects, and alter its physical properties, such as solubility and volatility, to improve its performance in the field. ccspublishing.org.cn
The synthesis of many modern agrochemicals involves the coupling of different molecular fragments. ccspublishing.org.cn Substituted phenols like this compound can be used as one of these key building blocks. For example, the synthesis of certain fungicides and herbicides involves the reaction of a fluorinated phenol with another heterocyclic intermediate. ccspublishing.org.cn The specific substitution pattern on the phenol, including the ethyl and fluoro groups, is often critical for the final biological activity of the molecule.
Research in this area focuses on creating libraries of new compounds by systematically varying the structure of the intermediates. The use of this compound and its analogs allows for the exploration of how different substitution patterns on the phenyl ring affect the efficacy and selectivity of the resulting agrochemicals. ccspublishing.org.cn
Environmental Fate and Degradation Research of 2 Ethyl 6 Fluorophenol
Photodegradation Pathways and Kinetics in Aquatic Environments
No specific studies on the photodegradation pathways or kinetics of 2-Ethyl-6-fluorophenol in aquatic environments were found in the public domain. Research on the photolytic behavior of this specific compound, including its half-life and the influence of environmental factors such as pH and the presence of natural sensitizers, is not currently available.
Biodegradation Studies in Soil and Water Systems
There is a lack of available scientific literature concerning the biodegradation of this compound in soil and water systems. Consequently, information regarding the microorganisms capable of degrading this compound, the optimal conditions for its biodegradation, and its persistence in these environmental compartments is not known.
Metabolite Identification and Transformation Products Analysis (environmental context)
Due to the absence of studies on the degradation of this compound, there is no information available on its environmental metabolites or transformation products. The identification of intermediate compounds formed during its breakdown in soil or water has not been documented.
Environmental Monitoring Methodologies for Trace Detection
Specific analytical methods for the trace detection of this compound in environmental matrices such as water, soil, or air have not been described in the reviewed literature. While general methods for phenol (B47542) detection exist, methodologies validated for this particular fluorinated and ethylated phenol are not published.
Future Research Trajectories and Unexplored Frontiers
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Table 1: Potential Applications of AI/ML in the Synthesis of 2-Ethyl-6-fluorophenol
| Application Area | AI/ML Tool | Potential Impact |
|---|---|---|
| Retrosynthetic Analysis | Rule-based and rule-free algorithms | More efficient and scalable synthetic route planning. pharmafeatures.com |
| Reaction Outcome Prediction | Deep learning models | Accurate forecasting of product formation and yield. researchgate.net |
| Catalyst Discovery | Virtual screening of catalyst libraries | Accelerated identification of novel and efficient catalysts. gcande.org |
Novel Catalytic Systems for Efficient Transformations
Future research will likely focus on the development of novel catalytic systems to improve the synthesis of this compound and its subsequent transformations. The selective synthesis of ortho-substituted phenols remains a challenge, and new catalysts are needed to achieve high regioselectivity and yields. acs.orgoregonstate.edu Palladium-catalyzed dehydrogenation–coupling–aromatization protocols are a promising avenue for the modular synthesis of such compounds. acs.org Research into more sustainable and earth-abundant metal catalysts, such as those based on iron, is also gaining traction in line with green chemistry principles. acs.org
For the production of phenol (B47542) derivatives, advancements in catalytic oxidation of benzene (B151609) and other precursors offer a more direct and environmentally friendly alternative to traditional methods like the cumene (B47948) process. uec.ac.jpmdpi.com The development of structured catalysts and photocatalysts that can be easily recovered and recycled is a key area of interest. mdpi.com Furthermore, the use of arenophilic π-acid catalysts could enable novel substitution reactions on the phenol ring, opening up new avenues for functionalization. acs.org
Exploration of Non-Covalent Interactions and Supramolecular Assembly
The fluorine atom in this compound introduces the potential for unique non-covalent interactions, such as hydrogen bonding and C-F···H interactions, which can influence its physical properties and molecular recognition behavior. brighton.ac.uknih.gov Fluorination has been shown to enhance the hydrogen bond donor ability of phenolic compounds, which could be exploited in the design of self-assembling systems. brighton.ac.uk
Future research could explore the use of this compound as a building block for supramolecular assemblies. nih.gov The interplay of aromatic stacking interactions and fluorine substituent effects can direct the formation of ordered structures in the solid state. soton.ac.uk Understanding these interactions is crucial for the rational design of functional materials with tailored properties. rsc.orgacs.org The study of C–F···O non-covalent interactions, for instance, is relevant in supramolecular chemistry and can lead to the formation of stabilizing aggregates. rsc.org The self-assembly of such molecules could be harnessed to create novel materials for applications in sensing or catalysis. mdpi.comtudelft.nl
Addressing Sustainability and Green Chemistry in Production and Application
The principles of green chemistry are increasingly guiding the development of chemical processes. For this compound, this means a focus on developing synthetic routes that are more atom-economical, use less hazardous reagents, and minimize waste generation. nih.govacs.org This includes the use of greener solvents, biocatalysts, and more energy-efficient reaction conditions. nih.govmdpi.com
The pharmaceutical industry, a potential area of application for phenol derivatives, has been an early adopter of green chemistry principles, seeking to reduce the environmental impact of drug manufacturing. acs.orgresearchgate.net Research into biocatalytic methods for the synthesis and modification of phenolic compounds is a promising green alternative to traditional chemical methods. mdpi.com For instance, enzymes like tyrosinase and laccase can be used for the sustainable oxidation of phenolic compounds. mdpi.com Additionally, the development of efficient methods for the removal and recovery of substituted phenols from industrial wastewater is an important aspect of a sustainable life cycle for these compounds. nih.gov
Table 2: The 12 Principles of Green Chemistry and Their Relevance to this compound
| Principle | Application to this compound |
|---|---|
| 1. Prevention | Designing syntheses to minimize waste. nih.gov |
| 2. Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. nih.gov |
| 3. Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. nih.gov |
| 4. Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. nih.gov |
| 5. Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances. nih.gov |
| 6. Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. nih.gov |
| 7. Use of Renewable Feedstocks | Using renewable raw materials or feedstocks. nih.gov |
| 8. Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. nih.gov |
| 9. Catalysis | Using catalytic reagents in preference to stoichiometric reagents. nih.gov |
| 10. Design for Degradation | Designing chemical products so they break down into innocuous degradation products. nih.gov |
| 11. Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control. nih.gov |
Multidisciplinary Research Prospects
The unique properties conferred by the fluorine and ethyl substituents on the phenol ring open up a wide range of multidisciplinary research opportunities for this compound. nih.gov The introduction of fluorine into organic molecules can significantly alter their biological activity, making this compound a potential candidate for investigation in medicinal chemistry. nih.govnih.gov Fluorinated compounds have found applications as anticancer and antiviral agents, non-steroidal anti-inflammatory drugs, and central nervous system agents. nih.govresearchgate.netmdpi.com
In materials science, the ability of fluorinated compounds to participate in specific non-covalent interactions makes them interesting components for the design of liquid crystals, polymers, and other functional materials. researchgate.net The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability and specific surface properties. Furthermore, its potential as an antioxidant could be explored in various contexts, including as an additive in materials or in biological systems. nih.gov The intersection of fluorine chemistry with biology and materials science will continue to be a fertile ground for new discoveries and applications. nih.govnih.gov
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Ethyl-6-fluorophenol, and how can their efficiency be compared?
- Methodological Answer : Common synthetic methods include Friedel-Crafts alkylation or direct fluorination of phenol derivatives. To compare efficiency, evaluate reaction yields (via HPLC or GC-MS), purity (using melting point analysis or NMR), and scalability. Cross-reference spectral data (e.g., mass spectrometry from NIST databases) to confirm structural integrity . For reproducibility, standardize solvent systems and catalyst loading across trials.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ethyl/fluorine groups.
- Mass spectrometry (EI-MS) to verify molecular weight and fragmentation patterns (refer to NIST Chemistry WebBook for benchmark spectra) .
- Infrared spectroscopy (IR) to identify functional groups (e.g., -OH, C-F stretches).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines:
- Use fume hoods to minimize inhalation risks.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store separately from foodstuffs and oxidizers.
- Implement spill containment measures (e.g., absorbent pads) and dispose of waste via approved chemical protocols .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Employ:
- Chromatographic methods (HPLC or GC with UV/ECD detection) to quantify impurities.
- Melting point analysis (compare to literature values).
- Elemental analysis (C, H, F) to validate stoichiometry.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles.
Advanced Research Questions
Q. How should experiments be designed to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Design : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 3–11) and temperatures (25–80°C). Use HPLC to monitor degradation products over time.
- Controls : Include inert atmospheres (N₂) to isolate oxidation effects.
- Data Analysis : Apply Arrhenius kinetics to predict shelf-life under standard conditions .
Q. How can contradictory literature data on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer :
- Replicate Studies : Standardize reaction parameters (catalyst, solvent, molar ratios).
- Advanced Characterization : Use in-situ IR or Raman spectroscopy to track intermediate formation.
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify variables causing discrepancies .
Q. What methodologies are effective for studying the reaction mechanisms of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O or ²H to trace substituent displacement pathways.
- Computational Modeling : Perform DFT calculations to map transition states and activation energies.
- X-ray Crystallography : Resolve intermediate structures to confirm mechanistic hypotheses .
Q. How should researchers present complex datasets (e.g., kinetic or spectral data) in publications to ensure clarity and reproducibility?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
